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Compound of Interest

Compound Name: (S)-(S,R,S,R)-AHPC-Me-N3

Cat. No.: B13433176 Get Quote

Introduction

This document provides detailed protocols for the synthesis of key intermediates leading to

Nirmatrelvir (PF-07321332), the active pharmaceutical ingredient in Paxlovid™. Nirmatrelvir is

a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral

replication.[1][2] The synthesis of this complex peptidomimetic drug involves the assembly of

several chiral building blocks. The protocols outlined below are based on convergent synthetic

strategies, which involve preparing key fragments separately before coupling them in the final

stages. This approach is often more efficient for complex target molecules.[3][4] We will focus

on the coupling of the core bicyclic proline fragment with a protected L-tert-leucine derivative

and the subsequent coupling to the terminal fragment to form the final molecule.

While the specific precursor (S)-(S,R,S,R)-AHPC-Me-N3 is associated with ligands for the von

Hippel-Lindau (VHL) E3 ligase used in PROTAC technology, this guide details the synthesis of

Nirmatrelvir, a topic of significant interest in antiviral drug development.[5][6][7]

Overall Synthetic Workflow
The synthesis can be visualized as a multi-stage process where two key fragments are

prepared and then coupled. The first critical step is the formation of a dipeptide intermediate by

coupling the bicyclic proline core with a protected amino acid. This dipeptide is then

deprotected and coupled with the final amine fragment to yield Nirmatrelvir.
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Figure 1. Convergent synthesis workflow for Nirmatrelvir.

Experimental Protocols
Protocol 1: Synthesis of Dipeptide Intermediate
(Fragment A)
This protocol describes the amide coupling of the bicyclic proline methyl ester with Boc-

protected L-tert-leucine. This reaction forms the core dipeptide structure of Nirmatrelvir. Peptide

coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are

used to facilitate the formation of the amide bond while minimizing racemization.[1][8]
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Reagents and Materials

Reagent/Materi
al

Molar Mass (
g/mol )

Quantity Moles (mmol) Notes

Bicyclic Proline

Core (HCl salt)
- 1.0 eq -

The key amine

component.

Boc-L-tert-

leucine
231.29 1.1 eq -

The carboxylic

acid component.

HATU 380.23 1.2 eq -
Peptide coupling

agent.

DIPEA (DIPEA) 129.24 3.0 eq -
Non-nucleophilic

base.

Dimethylformami

de (DMF)
73.09 - - Solvent.

Ethyl Acetate

(EtOAc)
88.11 - -

Extraction

solvent.

Saturated aq.

NaHCO₃
- - -

For aqueous

wash.

Brine - - -
For aqueous

wash.

Procedure

Dissolve the bicyclic proline core HCl salt and Boc-L-tert-leucine in anhydrous DMF under an

inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C using an ice bath.

Add DIPEA to the solution and stir for 5 minutes to neutralize the HCl salt.

Add HATU to the reaction mixture in one portion.
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Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring

completion by TLC or LC-MS.

Upon completion, dilute the reaction mixture with ethyl acetate.

Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.

Purify the crude product via flash column chromatography to yield the dipeptide intermediate.

A reported yield for this step is approximately 50%.[1]

Protocol 2: Saponification and Boc-Deprotection
The methyl ester of the dipeptide intermediate is hydrolyzed to a carboxylic acid, and the Boc

protecting group is removed to prepare the fragment for the final coupling step.

Reagents and Materials

Reagent/Materi
al

Molar Mass (
g/mol )

Quantity Moles (mmol) Notes

Dipeptide

Intermediate
- 1.0 eq - From Protocol 1.

Lithium

Hydroxide (LiOH)
23.95 1.5 eq -

For ester

hydrolysis.

Tetrahydrofuran

(THF) / Water
- - - Solvent system.

4M HCl in

Dioxane
- Excess -

For Boc

deprotection.

Diethyl Ether

(Et₂O)
74.12 - - For precipitation.

Procedure
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Saponification: Dissolve the dipeptide intermediate in a mixture of THF and water (e.g., 3:1

v/v).

Add LiOH and stir the mixture at room temperature until the ester hydrolysis is complete

(monitor by TLC/LC-MS).

Carefully acidify the mixture with 1M HCl to pH ~3 and extract the product with ethyl acetate.

Dry the combined organic layers and concentrate to yield the carboxylic acid.

Deprotection: Dissolve the crude carboxylic acid in a minimal amount of solvent and add an

excess of 4M HCl in dioxane.

Stir the mixture at room temperature for 1-2 hours until the Boc group is fully cleaved.

Add diethyl ether to precipitate the product as its hydrochloride salt.

Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the deprotected

dipeptide acid fragment.

Protocol 3: Final Amide Coupling to Yield Nirmatrelvir
This final step involves coupling the deprotected dipeptide acid with the cyano amine fragment

(Fragment B). This convergent approach avoids linear routes that may require less stable

intermediates.[3][4]
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Nirmatrelvir
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Figure 2. Final convergent coupling step.

Reagents and Materials

Reagent/Materi
al

Molar Mass (
g/mol )

Quantity Moles (mmol) Notes

Deprotected

Dipeptide Acid
- 1.0 eq - From Protocol 2.

Cyano Amine

Fragment
- 1.1 eq -

Synthesized

separately.[9]

HATU 380.23 1.2 eq - Coupling agent.

N-

Methylmorpholin

e (NMM)

101.15 2.0 eq - Base.

DMAP 122.17 0.1 eq - Catalyst.

Ethyl Acetate

(EtOAc)
88.11 - - Solvent.

Procedure

Combine the deprotected dipeptide acid, the cyano amine fragment, HATU, and DMAP in

anhydrous ethyl acetate under an inert atmosphere.

Add N-methylmorpholine (NMM) to the mixture.

Stir the reaction at room temperature for 12-24 hours, monitoring for completion.

Once the reaction is complete, dilute with ethyl acetate and wash with water and brine.

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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The crude product is then purified, often by recrystallization from a suitable solvent system

like MTBE (methyl tert-butyl ether), to yield Nirmatrelvir.[3]

Summary of Results
The described synthetic pathway is a convergent and effective method for producing

Nirmatrelvir. While yields can vary depending on scale and purification methods, this approach

avoids problematic reagents like the Burgess reagent used in some earlier routes, offering a

more sustainable process.[3][4]

Step Reaction Key Reagents Reported Yield Reference

1
Dipeptide

Formation
HATU, DIPEA ~50% [1]

2
Saponification &

Deprotection
LiOH, HCl

High (often used

crude)
[1]

3 Final Coupling HATU, NMM
High (e.g., 94%

over 2 steps)
[3][4]

Overall 3-Pot Synthesis - ~70% [3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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